molecular formula C8H6BrN3O2S B1468116 1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1536931-70-0

1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1468116
CAS No.: 1536931-70-0
M. Wt: 288.12 g/mol
InChI Key: TYKILFPKGAYLIC-UHFFFAOYSA-N
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Description

1-[(4-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that features a brominated thiophene ring attached to a triazole ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, undergoes bromination to introduce a bromine atom at the 4-position, forming 4-bromothiophene.

    Formylation: The brominated thiophene is then subjected to formylation to introduce a formyl group at the 2-position, resulting in 4-bromo-2-formylthiophene.

    Azide Formation: The formyl group is converted to an azide group through a reaction with sodium azide, yielding 4-bromo-2-azidothiophene.

    Cycloaddition: The azide undergoes a cycloaddition reaction with propargyl alcohol to form the triazole ring, resulting in 1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole.

    Carboxylation: Finally, the triazole compound is carboxylated to introduce the carboxylic acid group, yielding the target compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include thiophene derivatives with various functional groups.

    Oxidation Products: Sulfoxides or sulfones derived from the thiophene ring.

    Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.

Scientific Research Applications

1-[(4-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may also interact with certain receptors, altering their activity and modulating biological pathways.

Comparison with Similar Compounds

  • 1-[(4-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
  • 1-[(4-Methylthiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
  • 1-[(4-Fluorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Comparison:

  • Uniqueness: The presence of the bromine atom in 1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid imparts unique reactivity, particularly in substitution reactions where the bromine can be replaced with various nucleophiles.
  • Reactivity: Compared to its chlorinated, methylated, or fluorinated analogs, the brominated compound may exhibit different reactivity patterns due to the size and electronegativity of the bromine atom.

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2S/c9-5-1-6(15-4-5)2-12-3-7(8(13)14)10-11-12/h1,3-4H,2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKILFPKGAYLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

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